![molecular formula C48H52F4N6O9 B10854791 12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide](/img/structure/B10854791.png)

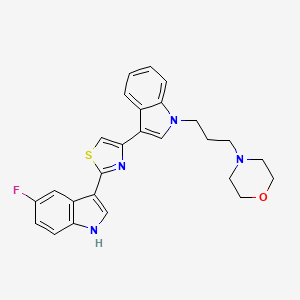

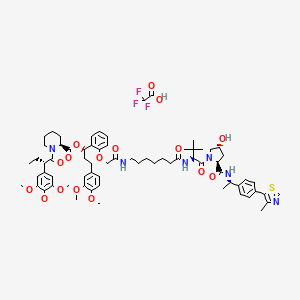

12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JQAD1は、ヒストンアセチルトランスフェラーゼEP300を選択的に分解するように設計されたプロテオリシス標的キメラ(PROTAC)化合物です。EP300は、特に癌細胞における遺伝子発現の重要な調節因子です。 JQAD1は、アポトーシスを誘導し、特に神経芽細胞腫細胞における腫瘍増殖を抑制する上で大きな可能性を示しています .

準備方法

合成経路と反応条件

JQAD1は、EP300阻害剤とセレブロンプロテインE3リガーゼリガンドの抱合を含む化学生物学戦略を使用して合成されます。 合成には通常、リンカーの形成、EP300阻害剤とセレブロンプロテインリガンドの付加など、複数のステップが含まれます .

工業的生産方法

JQAD1の具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチには、高収率と純度を確保するために最適化された反応条件を使用して、大規模な合成を行うことが含まれます。 これには、自動合成装置の使用と一貫性を維持するための厳格な品質管理対策が含まれる可能性があります .

化学反応の分析

反応の種類

JQAD1は主にプロテアソームを介した分解反応を起こします。 EP300を選択的に標的にして分解し、クロマチンにおけるヒストンH3リジン27アセチル化(H3K27ac)の消失につながります .

一般的な試薬と条件

分解プロセスには、細胞内のE3リガーゼとしてセレブロンプロテインとプロテアソーム機構を使用します。 反応条件には通常、特定の濃度(例:0.5〜1マイクロモル)のJQAD1の存在と、インキュベーション時間(例:24〜96時間)が含まれます .

形成される主要な生成物

反応の主要な生成物は分解されたEP300タンパク質であり、その結果、癌細胞におけるH3K27ac修飾の抑制とアポトーシスの誘導につながります .

科学研究への応用

JQAD1は、科学研究にいくつかの重要な応用があります。

癌研究: JQAD1は、癌細胞の増殖と生存におけるEP300の役割を研究するために使用されます。 .

エピジェネティクス: JQAD1は、重要なヒストンアセチルトランスフェラーゼであるEP300を標的とすることで、遺伝子発現のエピジェネティックな調節を理解するのに役立ちます

創薬: JQAD1は、さまざまな疾患に関与する他のタンパク質を標的とする新しいPROTACの開発のためのモデル化合物として役立ちます

科学的研究の応用

JQAD1 has several significant applications in scientific research:

Cancer Research: JQAD1 is used to study the role of EP300 in cancer cell proliferation and survival. .

Epigenetics: JQAD1 helps in understanding the epigenetic regulation of gene expression by targeting EP300, a key histone acetyltransferase

Drug Development: JQAD1 serves as a model compound for developing new PROTACs targeting other proteins involved in various diseases

作用機序

JQAD1は、EP300に選択的に結合し、セレブロンプロテインE3リガーゼ複合体に取り込むことで効果を発揮します。これにより、EP300のユビキチン化とそれに続くプロテアソームによる分解が起こります。 EP300の消失は、クロマチンにおけるH3K27acの減少につながり、癌性転写プログラムの抑制とアポトーシスの誘導につながります .

類似化合物との比較

類似化合物

JQAD1の独自性

JQAD1は、CBPに影響を与えることなく、EP300を選択的に分解するという点で独特です。 この選択的な標的化により、遺伝子発現のより正確な調節が可能になり、潜在的なオフターゲット効果が軽減されます .

特性

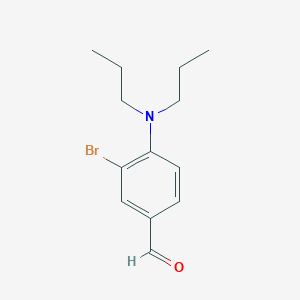

分子式 |

C48H52F4N6O9 |

|---|---|

分子量 |

933.0 g/mol |

IUPAC名 |

12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide |

InChI |

InChI=1S/C48H52F4N6O9/c1-29(48(50,51)52)56(27-30-12-14-32(49)15-13-30)41(61)28-57-45(65)47(67-46(57)66)23-22-31-25-34(17-19-37(31)47)54-39(59)11-9-7-5-3-2-4-6-8-10-24-53-33-16-18-35-36(26-33)44(64)58(43(35)63)38-20-21-40(60)55-42(38)62/h12-19,25-26,29,38,53H,2-11,20-24,27-28H2,1H3,(H,54,59)(H,55,60,62)/t29-,38?,47+/m0/s1 |

InChIキー |

TWCIGBYYSZQAAA-GWWVHQGYSA-N |

異性体SMILES |

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)CCCCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC2=O |

正規SMILES |

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)CCCCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10854729.png)

![3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid](/img/structure/B10854740.png)

![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)